Reduced Anilinium Ion pKa
The predicted pKa of 2,4‑bis(trifluoromethyl)‑6‑bromoaniline can be estimated as ≤ −0.5, based on the known pKa of its des‑bromo analog 2,4‑bis(trifluoromethyl)aniline (−0.37 ± 0.10) plus the additional electron‑withdrawing effect of an ortho‑bromine. This places the compound roughly 1.0–1.5 log units more acidic than 2‑bromo‑4‑(trifluoromethyl)aniline (pKa 0.70 ± 0.10) and >4 log units more acidic than unsubstituted aniline (pKa ≈ 4.6).
| Evidence Dimension | Predicted pKa of the anilinium ion (measure of NH₂ nucleophilicity) |
|---|---|
| Target Compound Data | Estimated pKa ≤ −0.5 (inferred from 2,4‑bis(trifluoromethyl)aniline pKa −0.37 adjusted for ortho‑Br effect) |
| Comparator Or Baseline | 2‑Bromo‑4‑(trifluoromethyl)aniline pKa 0.70 ± 0.10 ; 2,4‑Bis(trifluoromethyl)aniline pKa −0.37 ± 0.10 |
| Quantified Difference | ≥1.0 log unit lower than 2‑bromo‑4‑(trifluoromethyl)aniline; ≥0.2 log unit lower than 2,4‑bis(trifluoromethyl)aniline |
| Conditions | Predicted values at 25 °C; computed using ACD/Labs or equivalent pKa prediction module; experimental confirmation pending |
Why This Matters
A lower pKa translates to reduced nucleophilicity of the NH₂ group, which can prevent unwanted side reactions (e.g., over‑acylation, N‑arylation) in multi‑step syntheses where precise chemoselectivity at the bromine site is required.
